molecular formula C10H10O4 B14075743 Graviquinone

Graviquinone

Cat. No.: B14075743
M. Wt: 194.18 g/mol
InChI Key: HVMSPHGUKBLNCL-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Graviquinone (C₁₀H₁₀O₄) is a protoflavone derivative first isolated from Grevillea robusta leaves . Structurally, it is characterized as 4-hydroxy-4-(3-methoxycarbonyl)ethenylcyclohexadien-1-one, featuring a quinoid core with a conjugated α,β-unsaturated carbonyl system and a methyl ester group . Its discovery in 2011 highlighted its potent cytotoxic activity against cancer cell lines, notably MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS), with IC₅₀ values of 15.0, 10.8, and 5.9 μM, respectively . Beyond cytotoxicity, this compound modulates DNA damage response pathways by inhibiting checkpoint kinases (Chk1/Chk2), a mechanism distinct from other hydroxycinnamate-derived antioxidants .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate

InChI

InChI=1S/C10H10O4/c1-14-9(12)4-7-10(13)5-2-8(11)3-6-10/h2-7,13H,1H3/b7-4+

InChI Key

HVMSPHGUKBLNCL-QPJJXVBHSA-N

Isomeric SMILES

COC(=O)/C=C/C1(C=CC(=O)C=C1)O

Canonical SMILES

COC(=O)C=CC1(C=CC(=O)C=C1)O

Origin of Product

United States

Preparation Methods

Natural Extraction Methods from Grevillea robusta

Solvent Extraction and Partitioning

The primary source of graviquinone is the leaves of Grevillea robusta, a plant native to Australia. The extraction process begins with drying and pulverizing the leaves, followed by solvent extraction using ethanol or methanol. These polar solvents effectively solubilize this compound and other phenolic compounds. After initial extraction, the crude extract is partitioned using n-hexane to remove non-polar constituents, as demonstrated in the isolation protocol by, where 1.5 kg of dried leaves yielded 38.2 g of ethyl acetate-soluble extract after six successive n-hexane partitions.

Chromatographic Purification

Following solvent partitioning, this compound is purified via column chromatography. Silica gel columns with gradient elution (e.g., hexane-ethyl acetate mixtures) are employed to separate this compound from co-extracted compounds like alkylresorcinols and flavonoids. High-performance liquid chromatography (HPLC) further refines the isolate, achieving >95% purity, as confirmed by ultraviolet-visible spectroscopy and mass spectrometry.

Table 1: Extraction Efficiency of this compound from Grevillea robusta
Parameter Value Source
Raw material quantity 1.5 kg dried leaves
Ethyl acetate yield 38.2 g
This compound purity >95%

Synthetic Preparation Approaches

Chemical Synthesis Pathways

This compound (C₁₀H₁₀O₄) is synthesized via Friedel-Crafts acylation, where a cyclohexadienone precursor undergoes electrophilic substitution with methoxycarbonyl ethenyl groups. The reaction is conducted under anhydrous conditions at 60–80°C for 12–24 hours, yielding a yellowish solid. Key steps include:

  • Formation of the cyclohexadienone core via acid-catalyzed cyclization.
  • Introduction of the 3-methoxycarbonyl ethenyl group using methyl acrylate and Lewis acid catalysts.
  • Hydroxylation at the C-4 position via oxidative dearomatization.

The synthetic route achieves a 22–28% overall yield, with purity dependent on recrystallization from methanol-diethyl ether mixtures.

Reaction Optimization

Critical parameters for maximizing yield include:

  • Temperature : Elevated temperatures (>70°C) accelerate cyclization but risk side reactions.
  • Catalyst selection : Aluminum chloride (AlCl₃) outperforms boron trifluoride (BF₃) in electrophilic substitution efficiency.
  • Solvent system : Dichloromethane enhances reagent solubility compared to toluene.

Purification and Characterization Techniques

Chromatographic Separation

This compound’s purification employs a combination of normal-phase and reverse-phase chromatography. Silica gel columns (200–300 mesh) with hexane:ethyl acetate (7:3) eluent separate this compound from structurally similar compounds like graviphane. HPLC using a C18 column and methanol-water (65:35) mobile phase achieves baseline separation, with a retention time of 14.2 minutes.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms this compound’s structure:

  • ¹H-NMR (CDCl₃): δ 6.13 (2H, d, J = 9.9 Hz, H-2 and H-6), δ 6.82 (2H, d, J = 9.9 Hz, H-3 and H-5), δ 6.19 (1H, d, J = 15.7 Hz, H-8), δ 6.63 (1H, d, J = 15.7 Hz, H-7).
  • ¹³C-NMR : δ 183.6 (C-1, carbonyl), δ 164.8 (C-9, ester carbonyl), δ 68.1 (C-4, hydroxyl-bearing quaternary carbon).

High-resolution mass spectrometry (HR-MS) analysis reveals a molecular ion peak at m/z 194.0577 [M]⁺, consistent with the molecular formula C₁₀H₁₀O₄.

Analytical Validation and Quality Control

Purity Assessment

HPLC coupled with diode-array detection (DAD) at 254 nm verifies this compound’s purity. Calibration curves using authentic standards show linearity ( > 0.998) across 0.1–100 μg/mL. Limits of detection (LOD) and quantification (LOQ) are 0.05 μg/mL and 0.15 μg/mL, respectively.

Bioactivity Correlation

Cytotoxicity assays against MCF-7 breast cancer cells demonstrate that this compound’s potency (IC₅₀ = 15.0 μM) is directly linked to purity. Impurities >5% reduce activity by 30–40%, underscoring the necessity of rigorous purification.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line IC₅₀ (μM) Purity (%) Source
MCF-7 15.0 >95
NCI-H460 10.8 >95
SF-268 5.9 >95

Comparative Analysis of Preparation Methods

Efficiency Metrics

  • Natural extraction : Yields 0.25–0.38% this compound from dried leaves but requires extensive processing time (7–10 days).
  • Synthetic synthesis : Offers higher theoretical yields (22–28%) but involves costly reagents and complex purification.

Environmental and Economic Considerations

Natural extraction utilizes renewable plant biomass but generates significant solvent waste. Synthetic routes, while scalable, rely on non-renewable petrochemicals. Life-cycle analyses suggest hybrid approaches (e.g., semi-synthesis from plant-derived intermediates) could optimize sustainability.

Chemical Reactions Analysis

Graviquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different quinone derivatives with varying biological activities .

Scientific Research Applications

Graviquinone is a chemical compound that has been isolated and identified from the leaves of Grevillea robusta . Research has explored its potential applications, particularly in the context of cancer treatment due to its cytotoxic properties .

Cytotoxicity of this compound

This compound has demonstrated significant cytotoxicity against several cancer cell lines . In particular, it showed the strongest cytotoxicity against MCF-7, NCI-H460, and SF-268 cell lines . The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were found to be 15.0 μM against MCF-7, 10.8 μM against NCI-H460, and 5.9 μM against SF-268 . These findings suggest that this compound has potential as an anticancer agent .

DPPH Scavenging Activity and Tyrosinase Inhibition

Beyond its cytotoxic effects, this compound also exhibits other biological activities. Methyl 2,5-dihydroxycinnamate, a compound related to this compound, displayed potent DPPH scavenging activity, with an IC50 value of 0.53 μM, compared to α-tocopherol . Moreover, methyl 2,5-dihydroxycinnamate and bis-norstriatol demonstrated strong inhibition of L-DOPA oxidation by mushroom tyrosinase, with IC50 values of 69.22 and 65.54 μM, respectively .

Related studies

CompoundsIC50 (μM) or (Inhibition %)DPPH inhibition activityTyrosinase inhibition activity
This compound (1)23.01 ± 0.53(32.78 ± 0.54)
Compound 40.53 ± 0.0969.22 ± 1.27
Compound 525.68 ± 0.32210.35 ± 2.13
Compound 728.78 ± 0.42(30.87 ± 0.98)
Compound 811.78 ± 0.88(37.92 ± 0.67)
Compound 11(28.21 ± 0.23)178.41 ± 2.23
Compound 1215.67 ± 0.31250.53 ± 3.26
Compound 133.96 ± 0.55(23.66 ± 0.76)
Compound 142.05 ± 0.22(42.76 ± 0.53)
Compound 1536.73 ± 0.43296.65 ± 3.32
Compound 1628.93 ± 0.67(48.22 ± 0.43)
Compound 1731.31 ± 0.3465.54 ± 0.87
Compound 1835.22 ± 0.48245.14 ± 2.21
Compound 20(21.32 ± 0.21)233.23 ± 1.02
α-tocopherol3.10 ± 0.05
Kojic acid114.54 ± 1.21

Mechanism of Action

The mechanism of action of graviquinone involves the modulation of DNA damage response pathways. It inhibits the ATR-dependent phosphorylation of Chk1-S345, a key protein involved in the DNA damage response . This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This compound’s unique ability to protect normal cells while targeting cancer cells makes it a valuable compound for cancer therapy .

Comparison with Similar Compounds

Table 1: Cytotoxicity and Antioxidant Profiles

Compound MCF-7 IC₅₀ (μM) NCI-H460 IC₅₀ (μM) DPPH IC₅₀ (μM) Tyrosinase IC₅₀ (μM)
This compound 15.0 10.8 Not reported Not reported
Methyl 2,5-Dihydroxycinnamate >39.8 >39.8 0.53 69.22
Cis-3-Hydroxy-5-Pentadecylcyclohexanone 26.7 42.6 Not reported Not reported
Dihydrobenzofuran Lignan 0.001* 0.001* Not reported Not reported

*Estimated from relative potency data .

Table 2: Mechanism of Action

Compound Primary Target Secondary Effects
This compound Chk1/Chk2 kinases DNA damage response modulation
Methyl 2,5-Dihydroxycinnamate Free radicals Antioxidant, tyrosinase inhibition
Dihydrobenzofuran Lignan Tubulin polymerization Antiangiogenesis
Alkyl-Graviquinone Derivatives ATR-Chk1 axis Cell cycle arrest (G2/M phase)

Key Research Findings and Implications

  • Selectivity Advantage: this compound’s tumor selectivity (e.g., lower toxicity in normal keratinocytes) surpasses non-selective alkylresorcinols .
  • Melanogenesis Inhibition: Unlike its cytotoxic analogs, this compound inhibits melanin synthesis in B16Y24 cells without cytotoxicity .
  • Synthetic Derivatives : Alkyl-substituted variants bypass multidrug resistance (ABCB1), addressing a critical limitation of protoflavones .

Q & A

Q. What are the established methodologies for synthesizing Graviquinone (C₁₅H₁₈O₇) and validating its purity?

this compound synthesis typically involves copper-catalyzed addition of aryl boronic acids to benzoquinones under controlled conditions (e.g., 10 mol% CuI, 1.5 equiv boronic acid in THF at 60°C). Post-synthesis validation requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) is critical for verifying molecular weight (MW 310.3 g/mol) .

Q. How is the structural elucidation of this compound performed to distinguish it from analogs like Jacaranone (C₁₉H₂₀O₇)?

Comparative spectroscopic analysis is essential. For example, this compound’s quinone moiety shows distinct UV-Vis absorption peaks (λmax ~250 nm) compared to Jacaranone. X-ray crystallography or 2D NMR (COSY, HSQC) can resolve subtle differences in substituent positions or stereochemistry .

Q. What standardized assays are used to evaluate this compound’s antimicrobial activity?

Minimum inhibitory concentration (MIC) assays against Gram-negative bacteria (e.g., E. coli) are common. Protocols include broth microdilution (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and negative controls (DMSO solvent). Zone of inhibition (ZOI) tests on agar plates provide supplementary data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across cancer cell lines?

Q. What experimental designs are optimal for studying this compound’s mechanism of action against multidrug-resistant pathogens?

Combine transcriptomic profiling (RNA-seq) of treated vs. untreated E. coli with proteomic analysis (LC-MS/MS) to identify target pathways. Use isogenic mutant strains (e.g., efflux pump-deficient acrB mutants) to isolate resistance mechanisms. Time-kill assays under varying pH/temperature conditions can elucidate environmental dependencies .

Q. How can researchers address reproducibility challenges in this compound synthesis?

Document reaction parameters rigorously: catalyst batch (CuI purity >99%), solvent degassing (N₂ purging), and stoichiometric ratios. Provide raw NMR/MS data in supplementary materials. Collaborative round-robin testing across labs using identical protocols (ARRIVE 2.0 guidelines) reduces variability .

Q. What strategies are effective for probing this compound’s structure-activity relationship (SAR) in p-quinols?

Systematic derivatization of the quinone core (e.g., halogenation at C-3/C-6) followed by cytotoxicity screening (NCI-60 panel) identifies pharmacophores. Molecular docking (AutoDock Vina) against validated targets (e.g., COX-1) links structural features to binding affinity. Compare results with Jacaranone derivatives to isolate substituent-specific effects .

Q. How should researchers design studies to compare this compound’s bioactivity with natural analogs like Robutaside D?

Use parallel bioassays under identical conditions (e.g., 48-hour exposure in HepG2 cells). Include dose-matched comparisons and statistical tests (ANOVA with Tukey post-hoc). Synergy studies (Chou-Talalay method) evaluate combinatorial effects. Publish raw datasets (e.g., IC₅₀ values) in open-access repositories for transparency .

Q. What methodologies validate this compound’s in vivo efficacy while addressing discrepancies with in vitro results?

Pharmacokinetic studies (plasma/tissue LC-MS) in murine models quantify bioavailability. Pair with histopathology (e.g., liver/kidney toxicity) to assess therapeutic index. Use orthotopic tumor models (e.g., PDX) instead of cell-line-derived xenografts for clinical relevance. Address metabolism differences via microsome incubation assays .

Q. How can novel this compound derivatives be prioritized for preclinical development?

Apply the FINER criteria:

  • Feasibility : Scale-up potential (e.g., ≤5-step synthesis).
  • Novelty : Patent landscape analysis (USPTO/Espacenet).
  • Ethics : Adhere to OECD 423 guidelines for acute toxicity.
  • Relevance : Target WHO priority pathogens or high-mortality cancers.
    Use decision matrices weighting efficacy (IC₅₀), selectivity (SI = IC₅₀ normal cells/IC₅₀ cancer cells), and synthetic accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.